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Compound Name: )
phosphocholine

Cat. No.: B159032

An In-Depth Technical Guide to 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a high-purity, synthetic
phospholipid distinguished by its two fully saturated 20-carbon acyl chains (arachidic acid). This
unique molecular structure imparts a high phase transition temperature (Tm), resulting in highly
rigid and stable lipid bilayers at physiological temperatures. These properties make DAPC an
exemplary excipient in advanced drug delivery systems, particularly for liposomal formulations
where minimal drug leakage and extended release profiles are paramount. This guide provides
a comprehensive overview of DAPC's physicochemical properties, the scientific rationale for its
use, detailed protocols for its synthesis and formulation into liposomes, and methods for
characterization.

Core Physicochemical Properties of DAPC

DAPC's utility in pharmaceutical sciences is directly linked to its well-defined chemical and
physical characteristics. As a Senior Application Scientist, understanding these parameters is
the first step in rationally designing a robust formulation.
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The foundational identity of DAPC is established by its chemical formula and CAS number,
ensuring unambiguous identification and sourcing.[1][2][3] Its molecular weight is a key
parameter for all stoichiometric calculations during formulation.[1][2][3][4]

Property Value Source(s)

CAS Number 61596-53-0 [1]12113]

Molecular Formula CasHosNOsP [11121[3]

Molecular Weight 846.25 g/mol [1][5]
DAPC, L-a-

Phosphatidylcholine,
Synonyms . . - [1][2][5]
diarachidoyl, 1,2-Dieicosanoyl-

sn-glycero-3-phosphocholine

Appearance White crystalline solid [5]
Solubility Soluble in ethanol [2][5]
Storage Temperature -20°C [5]

The Scientific Imperative: Phase Transition
Temperature (Tm)

The single most important parameter governing the application of DAPC is its main phase
transition temperature (Tm). This is the temperature at which the lipid bilayer transitions from a
tightly packed, ordered "gel" state to a more disordered, mobile "liquid crystalline” or fluid state.

The Tm of a saturated phosphatidylcholine is directly proportional to the length of its acyl
chains. Longer chains exhibit stronger van der Waals interactions, requiring more thermal
energy to induce mobility.

« DMPC (14:0): ~24°C
« DPPC (16:0): ~41°C

« DSPC (18:0): ~55°C[6]
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Following this established trend, DAPC (20:0) possesses a Tm significantly above that of
DSPC, estimated to be in the range of 65-75°C.

Causality in Experimental Design: This high Tm is the core reason for selecting DAPC. At
physiological temperature (~37°C), a DAPC-based liposome is deep within its gel phase. This
translates to a membrane with exceptionally low permeability.[7] For drug delivery applications,
this is highly advantageous as it minimizes premature leakage of the encapsulated therapeutic
agent, ensuring it remains within the carrier until it reaches the target site.[8] In contrast, a
liposome formulated with a lipid whose Tm is below or near 37°C would exist in a fluid state,
leading to higher drug leakage rates.[7]

DAPC (20:0)
Tm > 65°C

Just below Tm
(approaching transition)

DSPC (18:0) Gel Phase Fluid Phase

Tm = 55°C (Ordered, Rigid)
Low Drug Leakage High Drug Leakage
(Stable, Controlled Release) (Unstable, Burst Release)

Click to download full resolution via product page

(Disordered, Mobile)

Caption: Relationship between acyl chain length, Tm, and liposome properties at 37°C.

Synthesis of High-Purity DAPC

While DAPC is commercially available, understanding its synthesis provides insight into
potential impurities and quality control parameters. A common and robust method is the
Steglich esterification of the glycerophosphocholine (GPC) backbone with arachidic acid.

Authoritative Grounding: This process relies on the activation of carboxylic acids (arachidic
acid) by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-
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dimethylaminopyridine (DMAP), to facilitate ester bond formation with the hydroxyl groups of
GPC.[9]

Protocol: Steglich Esterification for DAPC Synthesis

Preparation of GPC Complex: Dissolve sn-glycero-3-phosphocholine (GPC) in methanol and
add it dropwise to silica gel. Concentrate the mixture under vacuum to create a silica-GPC
complex. This step enhances the surface area and reactivity of the GPC.

Esterification Reaction: In a sealed, nitrogen-purged flask, combine the silica-GPC complex,
chloroform, arachidic acid, DCC, and DMAP. A typical molar ratio would be GPC:arachidic
acid:DCC:DMAP =1.0:4.8:4.8:2.5. The excess reagents drive the reaction to completion.

Incubation: Heat the reaction mixture at approximately 45°C for 72 hours with constant
stirring.

Quenching and Filtration: Cool the mixture and add water to quench the reaction. Filter the
mixture to remove the silica and the primary byproduct, dicyclohexylurea (DCU).

Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system to
separate the lipid product from water-soluble impurities.

Purification: The critical step for achieving high purity is the removal of unreacted reagents
and byproducts. While column chromatography is common, a more scalable approach
involves sequential recrystallization from ethyl acetate and then acetone.[9] This process
effectively removes residual DCU and unreacted arachidic acid.

Verification: Confirm the structure and purity of the final DAPC product using *H-NMR, Mass
Spectrometry, and HPLC. The absence of urea-related peaks in the NMR spectrum is a key
indicator of purity.[9]

Application: Formulation of DAPC-Containing
Liposomes

DAPC is rarely used alone; it is typically combined with other lipids like cholesterol and

PEGylated lipids to optimize the formulation for in vivo applications. Cholesterol acts as a

"membrane plasticizer,” modulating the rigidity of the gel-phase bilayer, while PEGylated lipids
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are included to create a hydrophilic corona that reduces opsonization and prolongs circulation
time (a "stealth" liposome).[8]

Protocol: Preparation of DAPC/Cholesterol Liposomes
via Thin-Film Hydration and Extrusion

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a defined size,
a standard and self-validating system for preclinical drug delivery studies.[8][10]

o Lipid Preparation: In a round-bottom flask, dissolve DAPC and cholesterol in a suitable
organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol). A common molar ratio is
55:45 DAPC:Cholesterol. If creating a stealth liposome, 1-5 mol% of a PEGylated lipid like
DSPE-PEG2000 can be included.

e Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath
set to a temperature well above the Tm of all lipid components (e.g., 75-80°C for DAPC) to
ensure homogenous mixing. Apply a vacuum to slowly remove the organic solvent, resulting
in a thin, dry lipid film on the flask's inner surface.

o Film Desiccation: Place the flask under high vacuum for at least 2 hours (or overnight) to
remove any residual solvent, which could otherwise compromise bilayer integrity.

e Hydration: Add the aqueous phase (e.g., phosphate-buffered saline, or a buffer containing
the hydrophilic drug to be encapsulated) to the flask. The temperature of the hydration buffer
must be maintained above the Tm of the DAPC (~75-80°C). Agitate the flask gently
(vortexing can be used) to swell the lipid film, forming multilamellar vesicles (MLVs). This
step typically takes 30-60 minutes.

o Extrusion (Sizing): Load the MLV suspension into a pre-heated liposome extruder equipped
with polycarbonate membranes of a defined pore size (e.g., 100 nm). The extruder and
syringe must be kept heated above the Tm throughout this process. Force the suspension
through the membranes 11-21 times. This repeated extrusion process transforms the
heterogeneous MLVs into a homogenous population of LUVs with a diameter close to the
membrane pore size.
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 Purification: Cool the liposome suspension to room temperature. To remove any
unencapsulated drug, use size exclusion chromatography or dialysis.

Liposome Formulation Workflow

1. Lipid Dissolution Remove Solvent 2. Thin-Film Formation Form MLVs 3. Hydration Form LUVs 4. Extrusion (Sizing) Remove Free Drug
(DAPC, Chol in Chloroform) (Rotary Evaporation, T > Tm), (Aqueous Buffer, T > Tm) (100nm filter, T > Tm)

5. Purification
(Size Exclusion Chromatography)

Click to download full resolution via product page
Caption: Standard workflow for preparing DAPC-containing liposomes.

Characterization of DAPC Liposomes

Once formulated, a rigorous characterization is essential to ensure the system meets the
required specifications for its intended application.
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Parameter Method Rationale

Confirms the average vesicle
Particle Size & Polydispersity Dynamic Light Scattering diameter and the homogeneity
Index (PDI) (DLS) of the population. A low PDI
(<0.2) is desirable.

Measures the surface charge
of the liposomes, which
. . influences their stability in
Zeta Potential Laser Doppler Velocimetry ) )
suspension and their
interaction with biological

systems.

Quantifies the amount of drug
successfully entrapped within
Encapsulation Efficiency Spectroscopy / the liposomes versus the total
(%EE) Chromatography amount used. Calculated as:
(%EE = (Drugentrapped /
Drugtotal) x 100).

Measures the rate of drug
leakage from the liposomes
] Dialysis Method / In Vitro over time under physiological
Drug Release Profile N )
Release Assay conditions (e.g., 37°C in
buffer), confirming the stability

imparted by DAPC.

Conclusion and Future Perspectives

1,2-Diarachidoyl-sn-glycero-3-phosphocholine is more than just a structural lipid; it is an
enabling technology for advanced drug delivery. Its defining characteristic—a high phase
transition temperature resulting from its long, saturated acyl chains—provides formulators with
a tool to create exceptionally stable and low-leakage liposomal carriers. This property is critical
for developing controlled-release formulations of potent APIs, protecting sensitive molecules
from degradation, and improving the therapeutic index of existing drugs. As the field moves
towards more complex, targeted nanomedicines, the predictable, robust, and biocompatible
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nature of DAPC ensures it will remain a cornerstone excipient in the development of next-
generation therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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